4-Tert-butylbenzaldehyde-phenylhydrazone
Description
Properties
Molecular Formula |
C17H20N2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H20N2/c1-17(2,3)15-11-9-14(10-12-15)13-18-19-16-7-5-4-6-8-16/h4-13,19H,1-3H3 |
InChI Key |
ANVGXHIPALMMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-tert-butylbenzaldehyde-phenylhydrazone with two closely related derivatives from the evidence:
Key Observations :
- The tert-butyl group is retained across analogs, suggesting a common strategy to modulate solubility and steric effects.
- Substituents like triazine or triazole rings (e.g., in and ) introduce additional nitrogen atoms, which may enhance coordination capabilities or biological activity.
- Methoxy and ethoxy groups in analogs could improve solubility in polar solvents compared to the parent compound.
Preparation Methods
Bromination of 4-Tert-butyltoluene
The foundational step in TBBZA synthesis involves the radical bromination of 4-tert-butyltoluene (TBT) using elemental bromine. This solvent-free process, conducted at 145–220°C under inert atmosphere, generates a mixture of 4-tert-butylbenzylbromide (TBT-Br) and 4-tert-butylbenzalbromide (TBT-Br₂). Critical parameters include:
This step achieves a 96% conversion rate, with the crude mixture containing <2.2% residual TBT-Br after distillation.
Sommelet Reaction for Aldehyde Formation
The TBT-Br/TBT-Br₂ mixture undergoes hydrolysis via the Sommelet reaction, employing hexamethylenetetramine (HMTA) as the primary reagent. Key conditions include:
-
pH adjustment : Initial reaction mixture pH is raised to 4–5 using sodium hydroxide to neutralize HBr, which inhibits HMTA activity.
-
Solvent system : Water or water-ethanol mixtures, avoiding carboxylic acid co-solvents to prevent esterification.
Post-hydrolysis, impurities such as 4-tert-butylbenzonitrile (TBT-CN) are hydrolyzed under acidic conditions (H₂SO₄ or H₃PO₄) prior to distillation, yielding TBBZA with 99.5% purity.
Table 1: Optimization of TBBZA Synthesis
| Parameter | Optimal Value | Yield/Purity | Reference |
|---|---|---|---|
| Br₂:TBT molar ratio | 1.97:1 | 96% conversion | |
| Bromination temperature | 183–190°C | 99.5% purity | |
| Hydrolysis pH | 4–5 | 80% overall yield |
Condensation of TBBZA with Phenylhydrazine
Acid-Catalyzed Hydrazone Formation
The phenylhydrazone is synthesized via nucleophilic addition-elimination between TBBZA and phenylhydrazine. Reaction conditions are adapted from analogous hydrazine syntheses:
-
Catalyst : Sulfuric acid (0.5–1.0 equiv) in ethanol-water (3:1 v/v).
-
Workup : Neutralization with aqueous NaHCO₃, followed by recrystallization from ethanol.
This method typically affords yields of 70–85%, with purity >95% confirmed by HPLC.
Solvent and Stoichiometric Effects
Variations in solvent polarity and reactant ratios significantly impact yield:
Table 2: Hydrazone Synthesis Optimization
| Condition | Effect on Yield | Optimal Value | Reference |
|---|---|---|---|
| H₂SO₄ concentration | Increases rate | 0.75 equiv | |
| Reaction time | Maximizes conversion | 5 hours | |
| Recrystallization solvent | Ethanol (95%) | Purity >95% |
Mechanistic Insights and Byproduct Analysis
Bromination Mechanism
The radical chain mechanism involves:
-
Initiation : Br₂ homolysis at high temperatures generates bromine radicals.
-
Propagation : Abstraction of a benzylic hydrogen by Br- , forming TBT- , which reacts with Br₂ to yield TBT-Br and regenerate Br- .
Side products like TBT-CN arise from trace nitrile impurities in reagents, necessitating acidic hydrolysis.
Hydrazone Formation Kinetics
The reaction proceeds via:
-
Protonation of the aldehyde carbonyl, increasing electrophilicity.
-
Nucleophilic attack by phenylhydrazine’s amino group.
Industrial Applications and Scalability
TBBZA-phenylhydrazone serves as an intermediate in agrochemicals, notably in synthesizing morpholine-based fungicides like Fenpropimorph. Scalability challenges include:
Q & A
Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in cyclization reactions?
- Methodological Answer: Compare reaction rates with non-bulky analogs (e.g., 4-methyl derivatives) in acid-catalyzed cyclizations to form triazoles. Steric hindrance from the tert-butyl group slows nucleophilic attack but stabilizes intermediates via hyperconjugation. Kinetic isotopic effect (KIE) studies quantify steric contributions .
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